molecular formula C11H14N2O B1436231 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol CAS No. 1803585-71-8

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol

Cat. No.: B1436231
CAS No.: 1803585-71-8
M. Wt: 190.24 g/mol
InChI Key: WMGORFRVDLNHDH-UHFFFAOYSA-N
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Description

3,8-diazatricyclo[7310,2,7]trideca-2,4,6-trien-9-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction may involve the use of a strong base to deprotonate a precursor, followed by an intramolecular cyclization to form the tricyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-9-ol hydrochloride
  • 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
  • N-[(1R,9S)-6-Oxo-11-(2-pyrimidinyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-5-yl]-4-(trifluoromethyl)benzamide

Uniqueness

3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol is unique due to its specific tricyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGORFRVDLNHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC3=C2N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 2
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 3
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 4
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 5
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Reactant of Route 6
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol

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